molecular formula C15H11B B1265701 9-(Bromomethyl)anthracene CAS No. 2417-77-8

9-(Bromomethyl)anthracene

Cat. No.: B1265701
CAS No.: 2417-77-8
M. Wt: 271.15 g/mol
InChI Key: KOWKPLCVFRHICH-UHFFFAOYSA-N
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Description

9-(Bromomethyl)anthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromomethyl group is attached to the ninth position of the anthracene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Scientific Research Applications

9-(Bromomethyl)anthracene has a wide range of applications in scientific research:

Safety and Hazards

9-(Bromomethyl)anthracene is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid inhalation or skin exposure to the compound in its solid form.

Biochemical Analysis

Biochemical Properties

9-(Bromomethyl)anthracene plays a crucial role in biochemical reactions, particularly in the context of Diels-Alder cycloaddition reactions. It interacts with various dienophiles, such as citraconic anhydride, to form regioisomers through cycloaddition pathways . The compound’s interactions with enzymes and proteins are not extensively documented, but its structural properties suggest potential binding interactions with biomolecules involved in electron transfer and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are not well-documented. Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of anthracene have been studied for their antiproliferative effects on cancer cells, suggesting that this compound may also impact cell function in a similar manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in cycloaddition reactions, where it acts as a diene in the presence of dienophiles. This interaction leads to the formation of regioisomers, which can further participate in various biochemical pathways . The compound’s bromomethyl group may also facilitate binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. The compound’s stability under ambient conditions suggests that it can be used in extended biochemical experiments without significant degradation . Detailed studies on its temporal effects in vitro and in vivo are limited.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have shown dose-dependent toxicity and adverse effects at high doses

Metabolic Pathways

This compound is involved in metabolic pathways that include cycloaddition reactions with dienophiles. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels

Transport and Distribution

Its structural properties suggest that it may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its potential interactions with biomolecules and structural properties suggest that it may localize to specific compartments or organelles within the cell, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)anthracene typically involves the bromination of anthracene. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The process involves the formation of bromine radicals which then react with anthracene to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-(Bromomethyl)anthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Cycloaddition Reactions: The Diels-Alder reactions are often conducted in non-polar solvents like toluene at elevated temperatures.

Major Products:

Comparison with Similar Compounds

Uniqueness: 9-(Bromomethyl)anthracene is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

9-(bromomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWKPLCVFRHICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178881
Record name Anthracene, 9-bromomethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-77-8
Record name 9-(Bromomethyl)anthracene
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URL https://commonchemistry.cas.org/detail?cas_rn=2417-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromomethylanthracene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9-bromomethyl-
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Record name 9-(Bromomethyl)anthracene
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Record name 9-BROMOMETHYLANTHRACENE
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Synthesis routes and methods I

Procedure details

A solution of triphenylphosphine (16.44 g, 100.8 mmol) in acetonitrile (120 mL) was flushed with nitrogen for 20 minutes. Bromine (3.3 mL) was added and a solution of anthracen-9-yl-methanol (15.0 g, 72.0 mmol) in acetonitrile (100 mL) was added dropwise. The mixture was stirred for 2 hours at room temperature and refrigerated at 5° C. overnight. The solution was cooled to 0° C. for 30 minutes and filtered. The residue was washed with cold acetonitrile and purified by recrystallization from chloroform to give 9-bromomethyl-anthracene as yellow crystals (13.47 g, 69% yield). 1H NMR (CDCl3) δ 8.51 (1H, s), 8.32 (2H, d), 8.05 (2H, d), 7.66 (2H, dd), 7.52 (2H, dd), 5.56 (2H, s).
Quantity
16.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring suspension of 9-anthracenemethanol (2.0 g, 9.6 mmol) at 0° C. in toluene (100 ml) was added PBr3 (1.2 mL, 12.51 mmol) and the suspension was stirred at 0° C. for 1 h. The reaction mixture was then brought up to room temperature and let to stir for further 1 h. The mixture turned into a yellow solution. K2CO3 (10 mL) was added to quench the reaction. Toluene was evaporated off in-vacuo. The residue was taken up in EtOAc and washed with saturated aqueous K2CO3, water and brine and dried (MgSO4). The solvent was evaporated off in-vacuo and the crude residue was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 47 (1.4 g, 54%) as yellow solid. H1 NMR (500 MHz, CDCl3): δ=8.45 (1H, s, Ar-10H), 8.27 (2H, d, Ar-1, 8H), 8.00 (2H, d, Ar-4, 6H), 7.62 (2H, d, Ar-2, 7H), 7.48 (2H, d, Ar-3, H), 5.50 (2H, s, CH2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 9-(bromomethyl)anthracene particularly reactive in Diels-Alder reactions?

A1: this compound readily participates as a diene in Diels-Alder reactions due to the electron-rich anthracene moiety. Density Functional Theory (DFT) studies have been conducted to investigate the kinetics and mechanisms of its reaction with citraconic anhydride. [] These calculations, incorporating toluene as a solvent, revealed two possible reaction pathways, differing in the initial orientation of the reactants. Importantly, the DFT-predicted major product aligned with experimental findings, supporting the proposed mechanisms. []

Q2: Can this compound be used to generate radicals relevant to photochemical studies?

A3: Yes, laser-flash photolysis of 9-(phenoxymethyl)anthracene, a derivative readily synthesized from this compound, generates the 9-anthracenylmethyl radical. [] This radical has been studied using time-resolved techniques to elucidate its reactivity and photochemical behavior. [] This highlights the utility of this compound as a precursor for generating and studying transient radical species.

Q3: Has this compound been utilized in the construction of larger, more complex molecules?

A4: Absolutely. This compound serves as a valuable building block in synthesizing intricate molecules with unique properties. For instance, it has been employed to create "crab-like" molecules based on a bicyclo[2.2.2]octene scaffold. [] These molecules, featuring two 9-anthracenylmethyl groups appended to a central core, exhibit interesting luminescent properties and self-assembly behavior, as revealed by X-ray crystallography. []

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